乙酰鞣酸

描述

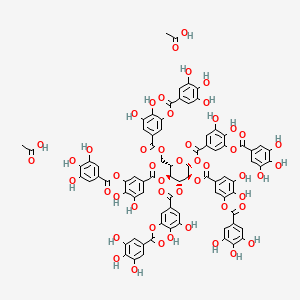

Acetyltannic Acid, also known as Diacetyltannic acid or Tannyl acetate, is a yellowish or grayish-white odorless powder . It darkens on exposure to light and softens under water at about 70° . It is slightly soluble in water or alcohol, soluble in ethyl acetate, solutions of borax or sodium phosphate, or with gradual decomposition in solutions of alkali hydroxides and carbonates .

Molecular Structure Analysis

The molecular formula of Acetyltannic Acid is C82H60O50 . The exact mass is 1,844.22 and the molecular weight is 1,845.332 . The elemental analysis shows that it contains Carbon (53.37%), Hydrogen (3.28%), and Oxygen (43.35%) .

Physical And Chemical Properties Analysis

Acetyltannic Acid is a yellowish- or grayish-white odorless powder . It darkens on exposure to light and softens under water at about 70° . It is slightly soluble in water or alcohol, soluble in ethyl acetate, solutions of borax or sodium phosphate, or with gradual decomposition in solutions of alkali hydroxides and carbonates .

科学研究应用

精神病学:N-乙酰半胱氨酸 (NAC),一种乙酰化氨基酸,正在探索其在治疗精神疾病方面的潜力。它似乎不仅仅是抗氧化剂谷胱甘肽的前体,可能调节谷氨酸能、神经营养和炎症通路。这表明在成瘾、强迫症和梳理症、精神分裂症和双相情感障碍中具有治疗潜力 (Dean、Giorlando 和 Berk,2011)。

微生物学:对泛球菌的研究表明,该生物体通过在暴露于乙酸盐时积累聚合(β-羟基丁酸)等储存聚合物来响应盛宴/饥荒条件,突出了动态底物供应对微生物行为的影响 (van Aalst-van Leeuwen、Pot、van Loosdrecht 和 Heijnen,1997)。

化学预防:阿司匹林(乙酰水杨酸)在预防结直肠癌方面显示出潜力。它通过环氧合酶抑制实现的抗血栓和抗炎作用在此发挥了作用。改善对阿司匹林益处大于风险的个体的识别,可以为更广泛地采用基于阿司匹林的化学预防策略铺平道路 (Drew、Cao 和 Chan,2016)。

抗病毒活性:已发现阿司匹林对流感病毒和其他呼吸道病毒表现出抗病毒活性,这可能涉及通过抑制 NF-κB 阻断病毒传播。这一发现为将阿司匹林用作呼吸道感染中的抗病毒剂开辟了途径 (Glatthaar-Saalmüller、Mair 和 Saalmüller,2016)。

农业应用:乙酰水杨酸在施用于小麦时,可以在压力条件下促进生长和产量。这种合成的水杨酸衍生物提高了叶绿素含量、籽粒数和籽粒产量,表明其在农业中支持植物生长的潜力,尤其是在压力下的敏感物种 (Matysiak 等人,2020)。

作用机制

Pharmaceutical grade Acetyltannic Acid is generally considered to be pentadigalloylglucose . It has an astringent effect. When used internally, it dehydrates tissues which cause a reduction in secretions . Externally, it works through the formation of a protective layer of harder and constricted cells .

属性

IUPAC Name |

acetic acid;[2,3-dihydroxy-5-[[(2S,3S,4R,5S,6R)-3,4,5,6-tetrakis[[3,4-dihydroxy-5-(3,4,5-trihydroxybenzoyl)oxybenzoyl]oxy]oxan-2-yl]methoxycarbonyl]phenyl] 3,4,5-trihydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C76H52O46.2C2H4O2/c77-32-1-22(2-33(78)53(32)92)67(103)113-47-16-27(11-42(87)58(47)97)66(102)112-21-52-63(119-72(108)28-12-43(88)59(98)48(17-28)114-68(104)23-3-34(79)54(93)35(80)4-23)64(120-73(109)29-13-44(89)60(99)49(18-29)115-69(105)24-5-36(81)55(94)37(82)6-24)65(121-74(110)30-14-45(90)61(100)50(19-30)116-70(106)25-7-38(83)56(95)39(84)8-25)76(118-52)122-75(111)31-15-46(91)62(101)51(20-31)117-71(107)26-9-40(85)57(96)41(86)10-26;2*1-2(3)4/h1-20,52,63-65,76-101H,21H2;2*1H3,(H,3,4)/t52-,63-,64+,65-,76+;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMNLNJOTFKOLGH-HXSAIMRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.CC(=O)O.C1=C(C=C(C(=C1O)O)O)C(=O)OC2=CC(=CC(=C2O)O)C(=O)OCC3C(C(C(C(O3)OC(=O)C4=CC(=C(C(=C4)OC(=O)C5=CC(=C(C(=C5)O)O)O)O)O)OC(=O)C6=CC(=C(C(=C6)OC(=O)C7=CC(=C(C(=C7)O)O)O)O)O)OC(=O)C8=CC(=C(C(=C8)OC(=O)C9=CC(=C(C(=C9)O)O)O)O)O)OC(=O)C1=CC(=C(C(=C1)OC(=O)C1=CC(=C(C(=C1)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O.CC(=O)O.C1=C(C=C(C(=C1O)O)O)C(=O)OC2=CC(=CC(=C2O)O)C(=O)OC[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)OC(=O)C4=CC(=C(C(=C4)OC(=O)C5=CC(=C(C(=C5)O)O)O)O)O)OC(=O)C6=CC(=C(C(=C6)OC(=O)C7=CC(=C(C(=C7)O)O)O)O)O)OC(=O)C8=CC(=C(C(=C8)OC(=O)C9=CC(=C(C(=C9)O)O)O)O)O)OC(=O)C1=CC(=C(C(=C1)OC(=O)C1=CC(=C(C(=C1)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C80H60O50 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30161153 | |

| Record name | Acetyltannic acid [USP] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30161153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1821.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1397-74-6 | |

| Record name | Acetyltannic acid [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001397746 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetyltannic acid [USP] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30161153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetyltannic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.310 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Bromo-3,4-dihydrobenzo[e][1,3]oxazin-2-one](/img/structure/B576316.png)